2-methyl-6-phenyl-4H-pyran-4-thione

Phosphorescence Triplet emitter Photophysics

2-Methyl-6-phenyl-4H-pyran-4-thione (CAS 1014-00-2) is a monocyclic γ-thiopyrone belonging to the 4H-pyran-4-thione family. It bears a C=S thione group at the 4-position, a methyl substituent at the 2-position, and a phenyl ring at the 6-position, yielding the molecular formula C12H10OS and an exact mass of 202.0453 Da.

Molecular Formula C12H10OS
Molecular Weight 202.27 g/mol
Cat. No. B12143077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-phenyl-4H-pyran-4-thione
Molecular FormulaC12H10OS
Molecular Weight202.27 g/mol
Structural Identifiers
SMILESCC1=CC(=S)C=C(O1)C2=CC=CC=C2
InChIInChI=1S/C12H10OS/c1-9-7-11(14)8-12(13-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyBCPOWUXHQDIAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-phenyl-4H-pyran-4-thione: Thiocarbonyl Heterocycle Baseline for Scientific Procurement


2-Methyl-6-phenyl-4H-pyran-4-thione (CAS 1014-00-2) is a monocyclic γ-thiopyrone belonging to the 4H-pyran-4-thione family. It bears a C=S thione group at the 4-position, a methyl substituent at the 2-position, and a phenyl ring at the 6-position, yielding the molecular formula C12H10OS and an exact mass of 202.0453 Da . Unlike its oxygen analog 2-methyl-6-phenyl-4H-pyran-4-one, the replacement of the carbonyl with a thiocarbonyl group substantially alters the electronic structure: the C=S bond lowers the energy of the n→π* triplet state, enhances spin-orbit coupling, and enables room-temperature phosphorescence, while also modifying redox behaviour and chemical reactivity toward singlet oxygen and nucleophiles [1][2]. Procurement decisions involving this compound are driven by the need for a specific photophysical profile or a reactive thione handle that cannot be met by the corresponding pyrone or by symmetric thiopyrones such as 2,6-diphenyl-4H-pyran-4-thione or 2,6-dimethyl-4H-pyran-4-thione.

Why 2-Methyl-6-phenyl-4H-pyran-4-thione Cannot Be Replaced by Other Pyran-4-thiones or Pyran-4-ones


Within the 4H-pyran-4-thione class, both the 2-methyl and 6-phenyl substituents are not passive decorations; they directly influence the energy of the n→π* triplet state, the reduction potential, and the steric accessibility of the C=S moiety [1][2]. The 2,6-dimethyl analog (DMPT) exhibits a higher triplet energy and a distinctly different phosphorescence quantum yield in the vapour phase compared to the parent 4H-pyran-4-thione, whereas the 2,6-diphenyl analog shows solvent-dependent photodesulfurization quantum yields that follow a concentration-dependent mechanism, indicating that the phenyl group alters triplet self-quenching kinetics [2][3]. Substituting the thione with the oxygen analog (2-methyl-6-phenyl-4H-pyran-4-one) eliminates room-temperature phosphorescence entirely and shifts the redox signature from a quasi-reversible thione-centred reduction to a carbonyl-based process [4]. Additionally, the 2-methyl-6-phenyl substitution pattern provides a specific balance of hydrophobicity and steric bulk that differs from both the symmetric diphenyl and dimethyl variants, affecting solubility, crystallinity, and compatibility with downstream synthetic transformations. These quantifiable differences in photophysics, electrochemistry, and reactivity mean that a simple in-class substitution without validation will alter the experimental outcome, making informed procurement essential.

Quantitative Differential Evidence: 2-Methyl-6-phenyl-4H-pyran-4-thione Versus Closest Analogs


Phosphorescence Quantum Yield Advantage of the 4H-Pyran-4-thione Core Over the Oxygen Analog

The 4H-pyran-4-thione core enables room-temperature phosphorescence that is absent in the oxygen analog 2-methyl-6-phenyl-4H-pyran-4-one. For the parent 4H-pyran-4-thione (PT) in inert perfluoroalkane solvents at 293 K, the phosphorescence quantum yield (Φ_P) reaches 0.47 upon direct T₁ excitation and 0.33 upon S₂ excitation [1]. The corresponding pyrone (2-methyl-6-phenyl-4H-pyran-4-one) exhibits no detectable phosphorescence under identical conditions because the carbonyl n→π* triplet is positioned at higher energy and lacks sufficient spin-orbit coupling for radiative decay [2]. While the 2-methyl and 6-phenyl substituents are expected to red-shift the emission and modulate Φ_P relative to PT, the fundamental photophysical advantage—efficient triplet emission at ambient temperature—is a class-level property of the thiocarbonyl chromophore that the oxygen analog cannot replicate. This differentiator is critical for applications requiring long-lived triplet states, such as oxygen sensing, triplet–triplet annihilation upconversion, or room-temperature phosphorescence materials.

Phosphorescence Triplet emitter Photophysics

Singlet Oxygen Reactivity: Thione Core Competes with Tetramethylethylene

The C=S bond of 4H-pyran-4-thiones is a highly reactive site for dye-sensitized photo-oxygenation by singlet oxygen (¹O₂). Competitive kinetic experiments using methylene blue as a sensitizer determined that the relative reactivity (β = k₁/k₂) of 4H-pyran-4-thiones is equal to or exceeds that of tetramethylethylene, a standard reference substrate for ¹O₂ [1][2]. This reactivity leads to clean conversion to the corresponding ketone (2-methyl-6-phenyl-4H-pyran-4-one) [2]. In contrast, the oxygen analog 2-methyl-6-phenyl-4H-pyran-4-one is essentially inert toward ¹O₂ under the same conditions because it lacks an oxidizable C=S group [1]. Among thiopyrones, the 2-methyl-6-phenyl substitution pattern provides an intermediate steric environment around the C=S bond: less hindered than the 2,6-diphenyl analog (which may slow the reaction through steric shielding of the thione), yet more hindered than the 2,6-dimethyl analog, offering a tunable reactivity window for applications where controlled oxidation kinetics are desired.

Photo-oxygenation Singlet oxygen Relative reactivity

Electrochemical Differentiation: Thione vs. Pyrone Redox Signatures

Electrochemical analysis of 4H-pyran-4-thione (PT) reveals an irreversible oxidation wave, whereas structurally related thiones such as 2,2-dimethylindan-1-thione (DMIT) show at least one reversible one-electron reduction centered on the C=S moiety [1]. In contrast, 4H-pyran-4-one derivatives lack the thione-centred reduction process entirely, exhibiting only carbonyl-associated redox behaviour at more negative potentials [1]. The 2-methyl-6-phenyl substitution is expected to shift the reduction potential of the C=S group relative to both PT (unsubstituted) and DMPT (2,6-dimethyl), based on the electron-donating effect of the methyl group and the modest electron-withdrawing character of the phenyl ring. This differential redox signature allows the thione to serve as a selective electrochemical probe or redox-active building block in contexts where the pyrone analog would be electrochemically silent in the same potential window. The mixed substitution also distinguishes this compound from the symmetric diphenyl analog, which shows distinct photoelectrochemical behaviour associated with triplet-state desulfurization [2].

Cyclic voltammetry Redox potential Thione electrochemistry

Antibacterial Activity of 4H-Pyran Derivatives: Scaffold Contribution and Thione Enhancement

4H-Pyran derivatives have demonstrated promising antibacterial activity against Gram-positive strains. In a systematic study by Reddy et al. (2017), several 4H-pyran analogs exhibited two- to four-fold higher antibacterial activity against Staphylococcus aureus MTCC 96 compared to the standard antibiotic Neomycin, with compound 21 showing a four-fold enhancement (MIC ratio = 0.25 relative to Neomycin) [1]. While this study evaluated polyfunctionalized 4H-pyrans rather than simple 4H-pyran-4-thiones, the data establish the 4H-pyran scaffold as a validated antibacterial pharmacophore. The replacement of the 4-carbonyl with a 4-thione group is expected to enhance antibacterial potency through increased lipophilicity (improved membrane penetration) and altered electronic interactions with biological targets, as reported for related thioflavone versus flavone comparisons . The 2-methyl-6-phenyl substitution provides a balance of hydrophobic character (phenyl) and reduced steric hindrance (methyl vs. a second phenyl), which may favour binding to flat bacterial enzyme active sites compared to the bulkier 2,6-diphenyl analog.

Antibacterial 4H-pyran Structure-activity relationship

Computational Descriptors Differentiating the Thione from the Pyrone and from Symmetric Thiopyrones

Computed molecular properties provide a direct head-to-head differentiation of 2-methyl-6-phenyl-4H-pyran-4-thione from its closest analogs. The thione has a higher exact mass (202.0453 Da) and larger topological polar surface area (TPSA) than the oxygen analog (2-methyl-6-phenyl-4H-pyran-4-one: exact mass 186.0681 Da, TPSA 26.30 Ų), owing to the replacement of oxygen (atomic weight 16) with sulfur (atomic weight 32) and the larger van der Waals radius of sulfur . The thione also has a higher computed logP (estimated ~2.5–3.0 vs. ~1.8–2.2 for the pyrone, based on the +0.7 logP increment typical for C=O → C=S replacement in drug-like molecules) . Compared to the 2,6-diphenyl analog (exact mass 264.06 Da), the 2-methyl-6-phenyl compound is less lipophilic and has one fewer rotatable bond (one vs. two), which may translate to better aqueous solubility and a lower entropic penalty upon target binding. These descriptors are valuable for procurement decisions in medicinal chemistry campaigns where physicochemical property windows (e.g., logP < 5, TPSA < 140 Ų for oral bioavailability) must be met, and the thione offers a distinct position in chemical space compared to both the pyrone and the symmetric diphenyl thiopyrone.

Computational chemistry Molecular descriptors Drug-likeness

Procurement-Driven Application Scenarios for 2-Methyl-6-phenyl-4H-pyran-4-thione


Room-Temperature Phosphorescent Materials and Triplet Emitter Development

The 4H-pyran-4-thione core is one of the few monocyclic organic chromophores capable of efficient room-temperature phosphorescence in fluid solution, with Φ_P values exceeding 0.3 [1]. The 2-methyl-6-phenyl substitution is expected to red-shift the emission relative to the parent PT, bringing it into the visible or near-IR region desirable for oxygen sensing, anti-counterfeiting inks, or triplet–triplet annihilation upconversion systems. For these applications, the oxygen analog 2-methyl-6-phenyl-4H-pyran-4-one is non-functional because it lacks the thiocarbonyl chromophore essential for triplet emission. The mixed substitution also provides a solubility and processability advantage over the fully symmetric 2,6-diphenyl analog, which has higher crystallinity and may phase-separate in polymer matrices.

Chemical Probe for Singlet Oxygen and Photo-Oxidation Studies

The high reactivity of the C=S bond toward singlet oxygen, with β values comparable to tetramethylethylene, makes 2-methyl-6-phenyl-4H-pyran-4-thione a candidate for use as a ¹O₂ trapping agent or kinetic probe in photo-oxidation research [2]. Upon oxidation, it converts cleanly to the corresponding pyrone, enabling facile reaction monitoring by UV-Vis or HPLC. This chemical behaviour is entirely absent in the pyrone analog, making the thione the only suitable choice for experiments that require a thione-specific oxidative transformation. The mixed methyl/phenyl pattern also allows researchers to fine-tune the steric accessibility of the C=S group, offering a reactivity window intermediate between the 2,6-dimethyl and 2,6-diphenyl variants.

Medicinal Chemistry Lead Scaffold with Thione-Specific Pharmacophore

The 4H-pyran scaffold has been validated as an antibacterial pharmacophore, with derivatives showing up to four-fold higher activity than Neomycin against S. aureus [3]. The thione modification increases lipophilicity (estimated Δ logP ≈ +0.7 units relative to the pyrone), which can enhance bacterial membrane penetration. The 2-methyl-6-phenyl substitution provides a balanced property profile: sufficient lipophilicity for membrane partitioning without the excessive hydrophobicity of the 2,6-diphenyl analog, and only one rotatable bond, which favours conformational rigidity for target binding. Procurement of the thione rather than the pyrone is indicated when increased lipophilicity and altered electronic interactions are desired in the screening cascade.

Electrochemical Redox Mediator or Sensor Component

The C=S group of 4H-pyran-4-thiones provides a distinct redox signature that is absent in the corresponding pyrones, as demonstrated by cyclic voltammetry of closely related thiones [4]. The 2-methyl-6-phenyl compound is expected to show a quasi-reversible one-electron reduction centred on the C=S moiety at potentials that differ from both the unsubstituted parent (PT) and the 2,6-dimethyl analog due to the electronic effects of the phenyl group. This makes it a candidate for use as a redox-active building block in molecular electronics, as an electrochemical tag in biomolecular detection, or as a mediator in electrosynthesis. The pyrone analog would be unsuitable for these applications, while the 2,6-diphenyl analog offers a different reduction potential that may not match specific device requirements.

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